Constitutional Isomerism: Ortho-Ethylphenyl vs. 2-Ethyl-2-Phenyl Substitution Pattern as a Binary Selection Criterion
2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione (CAS 13935-81-4) and 2-ethyl-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-97-8) are constitutional isomers sharing the identical molecular formula C₁₇H₁₄O₂ and molecular weight of 250.29 g/mol [1]. However, their substitution patterns are fundamentally divergent: the target compound carries the ethyl group at the ortho position of the 2-phenyl ring, while the comparator bears the ethyl group at the indane 2-position (quaternary carbon) [2]. This structural difference produces a measurable distinction in computed lipophilicity (XLogP3 = 3.7 for target vs. 3.8 for comparator) [3], and—critically—the target compound retains a reactive methine proton at the indane 2-position enabling subsequent C2-functionalization (e.g., bromination), which is sterically impossible in the quaternary-substituted comparator [4].
| Evidence Dimension | Constitutional isomerism: substituent position and reactive site availability |
|---|---|
| Target Compound Data | Ethyl at ortho position of 2-phenyl ring; C2 methine proton present; XLogP3 = 3.7 |
| Comparator Or Baseline | 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-97-8): Ethyl at indane 2-position (quaternary); C2 fully substituted; XLogP3 = 3.8 |
| Quantified Difference | XLogP3 difference = −0.1 units; C2 reactivity: present (target) vs. absent (comparator) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm); structural analysis from InChI/SMILES |
Why This Matters
Procurement of the wrong isomer would eliminate the possibility of C2-derivatization chemistry—a critical synthetic pathway for generating photochemically active 2-aryl-2-bromo-indane-1,3-diones—while also introducing uncontrolled lipophilicity variance in any biological assay.
- [1] PubChem. Compound Summary: 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione. CID 1203647. MW 250.29 g/mol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13935-81-4 View Source
- [2] PubChem. Compound Summary: 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione. CID 323019. SMILES: CCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3817-97-8 View Source
- [3] PubChem. Computed Properties XLogP3: CID 1203647 (3.7) and CID 323019 (3.8). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [4] Molaid. Reaction data for 2-(2-Ethylphenyl)-1,3-indandion: bromination with Br₂ in CHCl₃ yields 2-(2-ethylphenyl)-2-bromo-indan-1,3-dione. https://www.molaid.com View Source
